molecular formula C18H29ClN4O4S2 B2502160 N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351618-18-2

N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2502160
CAS RN: 1351618-18-2
M. Wt: 465.02
InChI Key: LGTRAMNJDDSWHT-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of various functional groups such as sulfonamide, piperidine, piperazine, and thiophene moieties. These functional groups are commonly found in compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of appropriate sulfonyl chlorides with other chemical entities to form intermediates, which are then further modified to achieve the desired final product. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent reactions to yield the target compounds . Similarly, novel carboxamide compounds containing piperazine and arylsulfonyl moieties have been synthesized, indicating a multi-step synthetic approach .

Molecular Structure Analysis

The molecular structure of compounds containing piperazine and arylsulfonyl moieties can be elucidated using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of a related compound, N,N'-bis((thiophene-2-carboxamido)propyl)piperazine, was determined by X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Compounds with piperazine and arylsulfonyl moieties can participate in various chemical reactions. The presence of reactive functional groups such as amides, sulfonamides, and thiophenes allows for further chemical modifications, which can be used to fine-tune the biological activity of these molecules. The synthesis of related compounds often involves nucleophilic substitution reactions, coupling reactions, and the use of weak bases and polar aprotic solvents to facilitate the formation of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heterocyclic rings such as piperidine and piperazine contributes to the compounds' polarity and potential for hydrogen bonding, which can affect solubility and bioavailability. The arylsulfonyl group can increase the acidity of adjacent hydrogen atoms, potentially affecting the compound's reactivity. The physical properties, such as solubility, melting point, and stability, are essential for the practical application of these compounds in biological systems .

Scientific Research Applications

Enantioselective Catalysis

N-formamides derived from l-Piperazine-2-carboxylic acid have shown high enantioselectivity as Lewis basic catalysts for hydrosilylation reactions. The arene sulfonyl group on N4 is crucial for achieving high enantioselectivity, offering up to 99% yields and up to 97% enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).

Anticholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity. Modifications such as substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhance activity. Compound 21, in particular, was identified as a potent inhibitor of acetylcholinesterase, showing an affinity 18,000 times greater for AChE than for BuChE and marked increases in acetylcholine content in the cerebral vortex and hippocampus of rats (Sugimoto et al., 1990).

Antagonist Interaction with CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor. Conformational analysis and molecular modeling suggest that the N1 aromatic ring moiety of this compound plays a significant role in the steric binding interaction with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. This research provides insights into the molecular interaction of such antagonists with the CB1 receptor (Shim et al., 2002).

Herbicidal and Antifungal Activities

Novel carboxamide compounds containing piperazine and arylsulfonyl moieties have demonstrated favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities. Some of these compounds showed superiority over commercial fungicides at specific concentrations, highlighting their potential as new lead inhibitors for further studies in the field of agrochemicals (Wang et al., 2016).

properties

IUPAC Name

N-[2-[4-(1-methylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S2.ClH/c1-28(25,26)22-6-2-15(3-7-22)18(24)21-11-9-20(10-12-21)8-5-19-17(23)16-4-13-27-14-16;/h4,13-15H,2-3,5-12H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTRAMNJDDSWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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